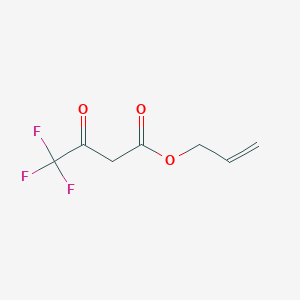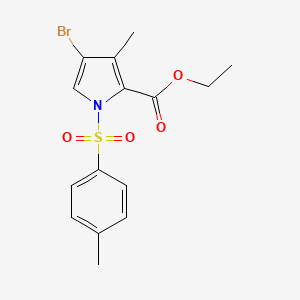
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the third position, and a tosyl group at the first position of the pyrrole ring The ethyl ester group is attached to the second position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Tosylation: The tosyl group is introduced by reacting the pyrrole with tosyl chloride in the presence of a base such as pyridine.
Esterification: The ethyl ester group is formed by esterifying the carboxylic acid derivative of the pyrrole with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Ester Hydrolysis: Carboxylic acid and ethanol.
科学研究应用
Ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological processes involving pyrrole derivatives.
Material Science: The compound may be used in the synthesis of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of ethyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and tosyl groups can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions. The ester group can facilitate cellular uptake and improve the compound’s pharmacokinetic properties.
相似化合物的比较
Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate: Lacks the tosyl group, which may affect its reactivity and biological activity.
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
4-Bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative, which may have different chemical and biological properties.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the tosyl group can enhance its stability and facilitate further functionalization, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C15H16BrNO4S |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
ethyl 4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H16BrNO4S/c1-4-21-15(18)14-11(3)13(16)9-17(14)22(19,20)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
InChI 键 |
WHXHMQVAOXGMPN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=CN1S(=O)(=O)C2=CC=C(C=C2)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
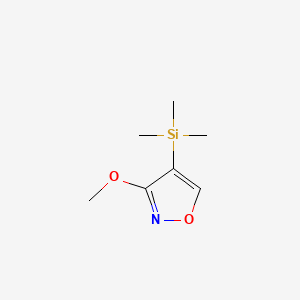
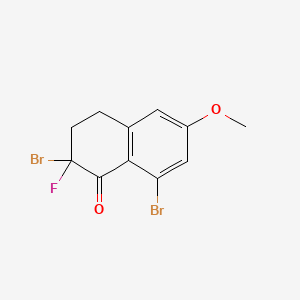
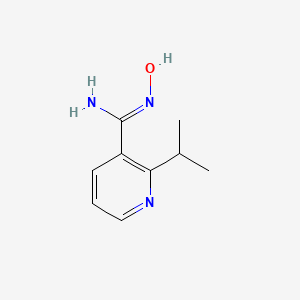
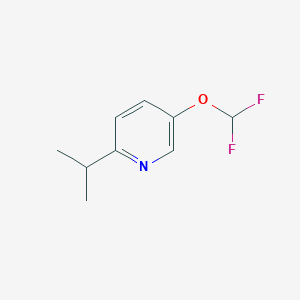
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

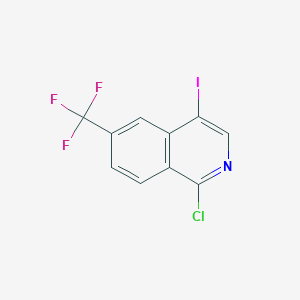
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)
